1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolothiazines. This compound is characterized by its unique structure, which includes a cycloheptyl group, a dimethoxyphenyl group, and a dihydropyrazolothiazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of cycloheptanone, 2,4-dimethoxybenzaldehyde, and other reagents in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- 3,4-dimethoxyphenethylamine
- 3,4-dimethoxyphenylacetone
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cycloheptyl group, dimethoxyphenyl group, and dihydropyrazolothiazine core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H27N3O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C21H27N3O3S/c1-13-22-20-18(21(25)23-24(20)14-8-6-4-5-7-9-14)19(28-13)16-11-10-15(26-2)12-17(16)27-3/h10-12,14,19H,4-9H2,1-3H3,(H,23,25) |
InChI Key |
WSPHPFFTYDMEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=C(C=C(C=C3)OC)OC)C(=O)NN2C4CCCCCC4 |
Origin of Product |
United States |
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